molecular formula C8H8FN3 B2431955 3-Fluoro-4-(hydrazinylmethyl)benzonitrile CAS No. 1016714-82-1

3-Fluoro-4-(hydrazinylmethyl)benzonitrile

Cat. No.: B2431955
CAS No.: 1016714-82-1
M. Wt: 165.171
InChI Key: GEXVNWGRSBJHHV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H8FN3 It is characterized by the presence of a fluorine atom, a hydrazinylmethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(hydrazinylmethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-Fluoro-4-(hydroxymethyl)benzonitrile.

    Hydrazination: The hydroxymethyl group is converted to a hydrazinylmethyl group through a reaction with hydrazine hydrate under controlled conditions. This reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the required production volume, the synthesis can be carried out in batch reactors or continuous flow reactors.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(hydrazinylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-Fluoro-4-(hydrazinylmethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(hydrazinylmethyl)benzonitrile involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile
  • 4-Fluoro-3-(hydrazinylmethyl)benzonitrile
  • 3-Fluoro-4-(methylamino)benzonitrile

Uniqueness

3-Fluoro-4-(hydrazinylmethyl)benzonitrile is unique due to the presence of both a fluorine atom and a hydrazinylmethyl group This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not commonly found in other similar compounds

Properties

IUPAC Name

3-fluoro-4-(hydrazinylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-8-3-6(4-10)1-2-7(8)5-12-11/h1-3,12H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXVNWGRSBJHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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